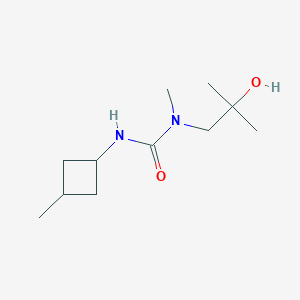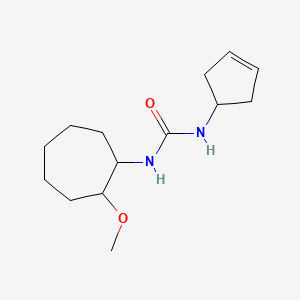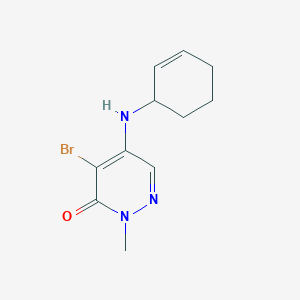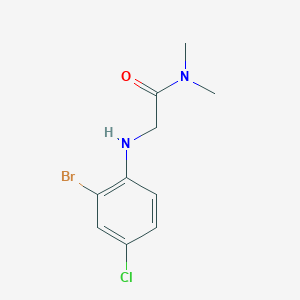![molecular formula C11H10BrFN2O B7630499 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the aniline family and has a molecular formula of C12H11BrFN2O.
Scientific Research Applications
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. This compound has been shown to have inhibitory effects on the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these enzymes can lead to the suppression of cancer cell growth, making 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline a promising candidate for the development of cancer therapies.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline involves the inhibition of protein kinases. This compound binds to the active site of the enzyme, preventing the enzyme from carrying out its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation, making 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to inhibit the activity of certain enzymes, leading to the suppression of cancer cell growth. Additionally, studies have shown that 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline can induce apoptosis, or programmed cell death, in cancer cells. These effects make this compound a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline in lab experiments is its ability to inhibit the activity of protein kinases, making it a useful tool for studying cell signaling pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cells, making it important to use caution when working with this compound.
Future Directions
There are several future directions for the study of 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline. One direction is the development of cancer therapies based on the inhibition of protein kinases. Another direction is the study of the potential toxicity of this compound and the development of methods to mitigate its toxic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
In conclusion, 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline is a chemical compound with potential applications in drug development. This compound has been shown to have inhibitory effects on the activity of protein kinases, making it a promising candidate for cancer therapy. However, caution must be exercised when working with this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesis Methods
The synthesis of 3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline involves the reaction between 3-bromo-5-fluoroaniline and 5-methyl-2-oxazoline in the presence of a catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product. This synthesis method has been optimized to produce the compound in large quantities, making it suitable for use in scientific research.
properties
IUPAC Name |
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c1-7-5-15-11(16-7)6-14-10-3-8(12)2-9(13)4-10/h2-5,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVJOKXEXTTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)




